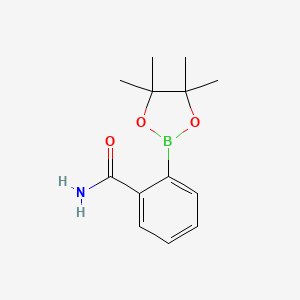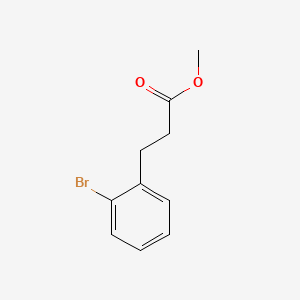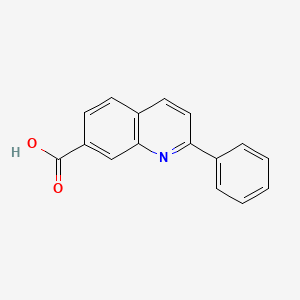
2-Phenylquinoline-7-carboxylic acid
Vue d'ensemble
Description
2-Phenylquinoline-7-carboxylic acid is an organic compound with the molecular formula C16H11NO2 . It has a molecular weight of 249.27 . The IUPAC name for this compound is 2-phenyl-7-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 2-Phenylquinoline-7-carboxylic acid is 1S/C16H11NO2/c18-16(19)13-7-6-12-8-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H,(H,18,19) .Applications De Recherche Scientifique
2-Phenylquinoline-7-carboxylic acid is a type of carboxylic acid . Carboxylic acids are versatile organic compounds that have a wide range of applications in various scientific fields . Here are some potential applications of carboxylic acids, which could also apply to 2-Phenylquinoline-7-carboxylic acid:
-
Organic Synthesis
- Carboxylic acids are used in the synthesis of small molecules and macromolecules . They participate in various organic reactions, such as substitution, elimination, oxidation, and coupling .
- The specific methods of application or experimental procedures would depend on the particular reaction being carried out. For example, carboxylic acids can be used in the synthesis of amides, esters, and anhydrides .
- The outcomes of these reactions would be the formation of new organic compounds .
-
Nanotechnology
- Carboxylic acids are used in nanotechnology for the modification of the surfaces of nanoparticles and nanostructures, such as carbon nanotubes and graphene .
- The methods of application involve using the carboxylic acids as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- The outcomes of these applications include improved dispersion and incorporation of nanoparticles, which can enhance the properties and performance of nanomaterials .
-
Polymers
- Carboxylic acids are used in the field of polymers as monomers, additives, and catalysts .
- The methods of application involve incorporating the carboxylic acids into the polymerization process to form polymers, or adding them to existing polymers to modify their properties .
- The outcomes of these applications include the formation of new polymers with desired properties, or the enhancement of the properties of existing polymers .
Safety And Hazards
Propriétés
IUPAC Name |
2-phenylquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)13-7-6-12-8-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKFTFSVGYDHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(=O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580197 | |
| Record name | 2-Phenylquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20580197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylquinoline-7-carboxylic acid | |
CAS RN |
841297-69-6 | |
| Record name | 2-Phenylquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20580197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



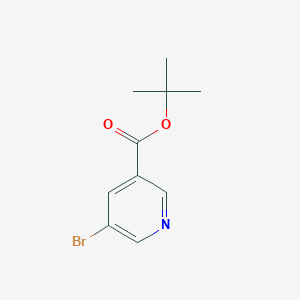
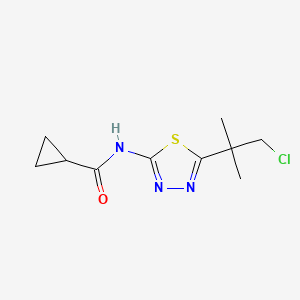
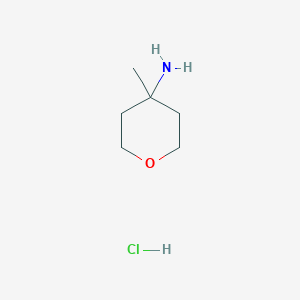
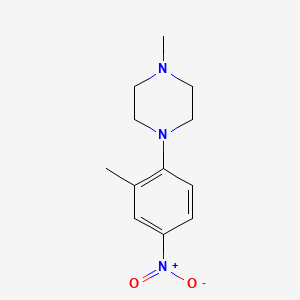
![tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B1356894.png)
